
Acide 3-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)propanoïque
Vue d'ensemble
Description
The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .Applications De Recherche Scientifique
Développement de médicaments : Inhibiteurs de l'autotaxine
Ce composé sert d'intermédiaire dans la synthèse d'inhibiteurs de l'autotaxine . L'autotaxine est une enzyme impliquée dans la progression et la métastase du cancer, ce qui rend les inhibiteurs contre elle précieux pour la recherche sur la thérapie du cancer.
Science des matériaux : Matériaux sensibles aux ROS
Les chercheurs utilisent ce composé pour créer des matériaux sensibles aux espèces réactives de l'oxygène (ROS) et capables d'éliminer le peroxyde d'hydrogène (H2O2). Ceci est réalisé en reliant des esters pinacoliques d'acide phénylboronique à la β-cyclodextrine, ce qui a des applications potentielles dans le développement de systèmes intelligents d'administration de médicaments .
Oncologie : Inhibiteurs de la kinase FLT3
Le composé est utilisé pour préparer des dérivés de 5-aryl-2-aminopyridine qui agissent comme des inhibiteurs de la kinase FLT3 . FLT3 est une cible courante dans la leucémie myéloïde aiguë (LMA), et les inhibiteurs peuvent être cruciaux pour les thérapies ciblées.
Synthèse organique : Couplage de Suzuki-Miyaura
En chimie organique, ce composé est utilisé dans les réactions de couplage de Suzuki-Miyaura. Cette réaction de couplage croisé est un outil puissant pour former des liaisons carbone-carbone, essentielles pour construire des molécules organiques complexes .
Chimie des polymères : Synthèse de copolymères
Il est utilisé dans la synthèse de nouveaux copolymères avec des unités de benzothiadiazole et d'arène riches en électrons. Ces copolymères ont des applications dans les dispositifs optoélectroniques en raison de leurs propriétés optiques et électrochimiques uniques .
Thérapie de capture neutronique du bore (BNCT)
Les composés contenant du bore comme celui-ci sont considérés pour la BNCT, une méthode de traitement du cancer qui utilise des transporteurs de bore pour délivrer des doses létales de rayonnement sélectivement aux cellules tumorales .
Réactions de borylation
Le composé est utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes pour former du pinacol benzyl boronate. Cette réaction est importante dans le domaine de la chimie synthétique pour la fonctionnalisation de molécules organiques .
Réactions d'hydroboration
Il est également utilisé dans les réactions d'hydroboration d'alcynes et d'alcènes alkylés ou arylés. Ces réactions sont importantes pour introduire du bore dans les molécules organiques, qui peuvent ensuite être transformées en divers groupes fonctionnels .
Mécanisme D'action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.
Biochemical Pathways
It’s known that similar compounds are used in the suzuki-miyaura coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents .
Result of Action
In general, the result of its action would be the formation of new organic compounds through borylation or coupling reactions .
Analyse Biochimique
Biochemical Properties
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes that are involved in the formation and cleavage of boron-containing compounds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the Suzuki-Miyaura coupling reaction . Additionally, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can interact with proteins that have boron-binding sites, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins by binding to specific sites, thereby altering downstream signaling events . Furthermore, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through its boron-containing moiety. The binding interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can inhibit enzymes that are involved in metabolic pathways by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light or extreme pH . Long-term studies have shown that 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important for understanding the potential long-term applications of this compound in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid vary with different dosages in animal models. At lower dosages, this compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher dosages, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can participate in the formation and cleavage of carbon-boron bonds, which are essential for its biochemical activity . Enzymes such as those involved in the Suzuki-Miyaura coupling reaction can catalyze the formation of these bonds, while other enzymes can facilitate their cleavage . Additionally, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters that recognize its boron-containing moiety . Once inside the cell, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments . These transport and distribution characteristics are important for understanding the cellular and tissue-specific effects of this compound.
Subcellular Localization
The subcellular localization of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid . Understanding these localization mechanisms is crucial for elucidating the functional roles of this compound within cells.
Propriétés
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674582 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-11-4 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


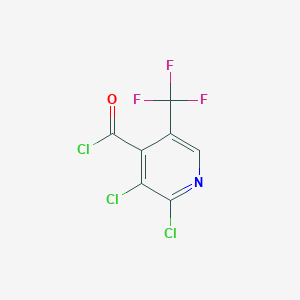
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
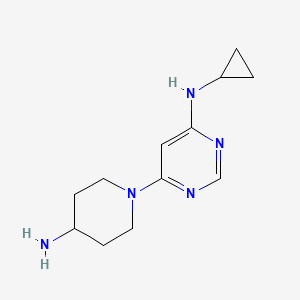
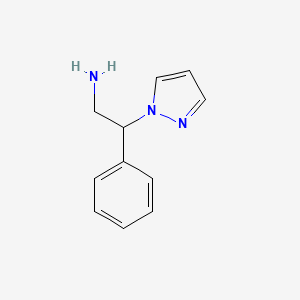
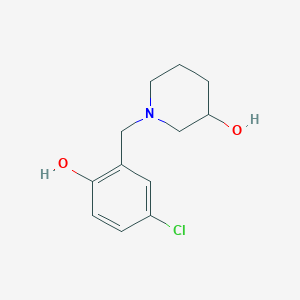
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
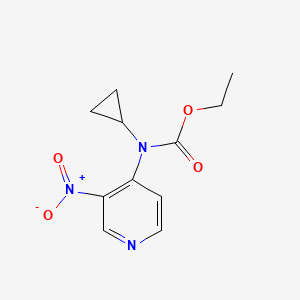

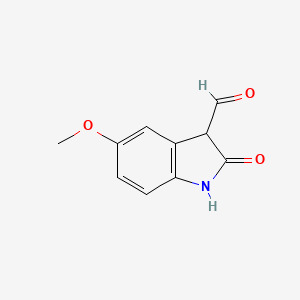
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)

